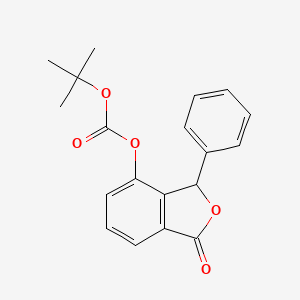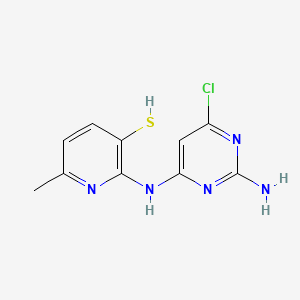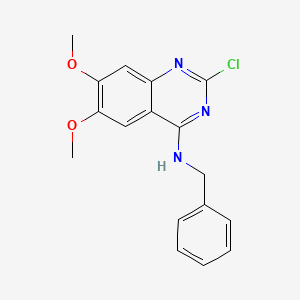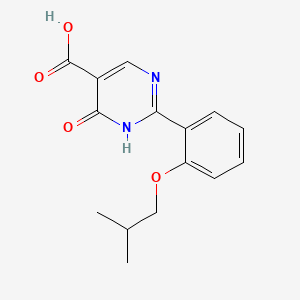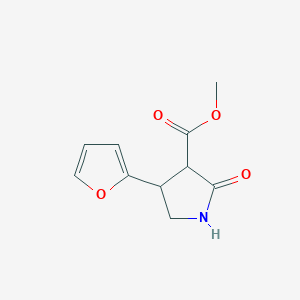
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound that features a furan ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the radical bromination of the methyl group of a furan derivative, followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a pyrrolidine derivative in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted furan and pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new therapeutic agents
Mecanismo De Acción
The mechanism of action of Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring, known for its biological activities.
Furfurylamine: A furan derivative used in the synthesis of pharmaceuticals.
Uniqueness
Methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
99060-79-4 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl 4-(furan-2-yl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)8-6(5-11-9(8)12)7-3-2-4-15-7/h2-4,6,8H,5H2,1H3,(H,11,12) |
Clave InChI |
WFYNXJXBBLTSKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(CNC1=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
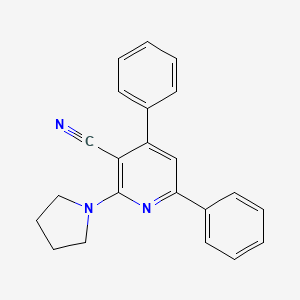


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)
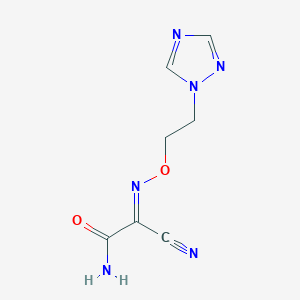
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)

